molecular formula C22H41N7O11S2 B1256573 Tigemonam dicholine CAS No. 102916-21-2

Tigemonam dicholine

Cat. No.: B1256573
CAS No.: 102916-21-2
M. Wt: 643.7 g/mol
InChI Key: FRVWKWRHJIDCFO-ZJFJOYJNSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Monobactam Discovery and Development

The discovery and development of monobactam antibiotics marked a significant advancement in the field of antimicrobial chemotherapy, particularly in targeting aerobic Gram-negative bacteria.

Origins of Monobactam Antibiotic Research

The origins of monobactam research can be traced back to the isolation of naturally occurring monocyclic beta-lactam molecules from bacteria in the early 1979s. nih.govnih.gov This discovery was the result of novel screening procedures designed to detect such compounds. nih.govnih.gov Initially, these naturally occurring monobactams did not exhibit potent antimicrobial activity for clinical use. nih.govnih.gov However, their interaction with penicillin-binding proteins (PBPs) of bacteria, essential enzymes involved in bacterial cell wall synthesis, indicated their potential as antimicrobial agents. nih.govnih.gov This finding shifted the focus of research towards synthesizing analogs with improved activity. nih.gov

Pioneering Synthetic Monobactams in Preclinical Investigations

Following the discovery of natural monobactams, extensive efforts were directed towards the synthesis and investigation of novel synthetic monobactams. These preclinical investigations aimed to enhance the binding activity of the beta-lactam ring and expand the spectrum of activity. nih.gov Aztreonam (B1666516), a synthetic monobactam, was among the first compounds to emerge from these efforts and was selected for extended laboratory studies. nih.govnih.gov Aztreonam demonstrated potent activity specifically against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa, while being relatively inactive against Gram-positive bacteria and anaerobes. nih.govnih.gov It also showed high resistance to enzymatic hydrolysis by beta-lactamases, particularly those mediated by R plasmids. nih.govnih.gov Early structure-activity relationship (SAR) studies in the 1980s were crucial in identifying the need for heteroatom activation of monocyclic beta-lactams and led to the study of various derivatives, including monobactams with different side chains, which showed potent activity against select Gram-negative strains. acs.orgnih.gov

Role of Tigemonam (B1663452) Dicholine in the Evolution of Orally Active Beta-Lactams

Tigemonam dicholine played a role in the exploration of orally active beta-lactam antibiotics. It is described as a dialkylazetidinone derivative that was patented as a beta-lactam agent for treating bacterial infections. ncats.io Tigemonam was noted as one of the potent orally active beta-lactams with a spectrum of activity similar to aztreonam. ncats.io It demonstrated high resistance to hydrolysis by beta-lactamase enzymes. ncats.io Preclinical findings indicated that tigemonam was effective against a range of Gram-negative bacteria, including Escherichia coli, Klebsiella spp., Proteus spp., Salmonella spp., Haemophilus influenzae, and Branhamella catarrhalis. ncats.io Studies in animal models of localized infections also showed excellent in vivo activity for tigemonam. ncats.io For instance, it was effective in treating acute pyelonephritis in mice caused by Escherichia coli or Proteus sp., and active in a rat lung model with Klebsiella pneumoniae. ncats.io The development of orally active monobactams like tigemonam represented an effort to extend the coverage of oral beta-lactams to include Enterobacteriaceae strains that were resistant to other penicillins and cephalosporins. science.gov

Classification and Structural Context within the Beta-Lactam Class

Beta-lactam antibiotics are classified based on their core ring structures. wikipedia.org Monobactams occupy a unique position within this classification due to their distinct structural features.

Structural Distinctions of Monobactams from Bicyclic Beta-Lactams

The primary structural distinction between monobactams and other beta-lactam antibiotics lies in the presence of a monocyclic beta-lactam ring in monobactams, as opposed to the fused bicyclic systems found in penicillins, cephalosporins, and carbapenems. nih.govwikipedia.orgacpjournals.orgresearchgate.net In bicyclic beta-lactams like penicillins, the beta-lactam ring is fused to a five-membered thiazolidine (B150603) ring, while in cephalosporins, it is fused to a six-membered dihydrothiazine ring. nih.govwikipedia.orgresearchgate.net Carbapenems feature a beta-lactam ring fused to a pyrroline (B1223166) ring. nih.govwikipedia.org Monobactams, however, consist solely of the beta-lactam ring without being fused to another ring system. nih.govwikipedia.org This monocyclic structure influences the chemical reactivity of the amide bond within the beta-lactam ring. nih.gov While in bicyclic structures the amide bond is stabilized by conjugation, the geometry at the beta-lactam nitrogen in monocyclic structures like monobactams affects this stabilization. nih.gov

Chemical Characteristics of the Tigemonam Core Structure as a Dialkylazetidinone Derivative

Tigemonam is characterized chemically as a dialkylazetidinone derivative. ncats.io The core structure of tigemonam, like other monobactams, contains a 2-oxoazetidine-1-sulfonic acid moiety. researchgate.net The beta-lactam ring itself is a four-membered ring containing a nitrogen atom and a carbonyl group. In tigemonam, this monocyclic beta-lactam core has specific substituents that contribute to its chemical and biological properties. The structure of tigemonam includes a sulfoxy group attached to the nitrogen at position 1 of the azetidinone ring and a side chain attached to the carbon at position 3. wikipedia.orgbiosynth.com This side chain features a 2-aminothiazolyl group and an oxyiminoacetic acid moiety. wikipedia.orgbiosynth.com The presence of two methyl groups attached to the carbon at position 4 of the azetidinone ring gives it the "dialkylazetidinone" characteristic. ncats.iowikipedia.org this compound is a salt form of tigemonam. guidetopharmacology.org The chemical formula for tigemonam is C₁₂H₁₅N₅O₉S₂ with a molecular weight of 437.40 g/mol . wikipedia.orgbiosynth.com this compound has a chemical formula of C₂₂H₄₁N₇O₁₁S₂. nih.gov

Significance of the Dicholine Counterion in this compound

The formation of a salt with a counterion is a common strategy in pharmaceutical development to modify the physicochemical properties of an active pharmaceutical ingredient (API). googleapis.comgoogle.com In the case of this compound, the counterion is dicholine, meaning two choline (B1196258) molecules are associated with the tigemonam anion. nih.govfda.gov Choline is a quaternary ammonium (B1175870) compound. nih.govfda.govgoogleapis.com

While specific detailed research findings solely on the significance of the dicholine counterion in tigemonam are not extensively detailed in the provided search results, the use of choline as a counterion in pharmaceutical compositions is known to influence properties such as solubility, stability, and potentially oral absorption. googleapis.comgoogle.comgoogleapis.com The selection of dicholine specifically suggests an optimization effort, possibly related to improving the oral bioavailability of tigemonam, as orally administered monobactams like tigemonam and gloximonam (B1623573) were investigated for their greater bioavailability. ubc.canih.gov The dicholine salt form (SQ 30836) was described as an orally absorbed salt of tigemonam. nih.gov

Rationale for Preclinical Development of this compound

The preclinical development of this compound was driven by the need for orally active antibiotics with potent activity against Gram-negative bacteria, particularly in the context of increasing beta-lactamase resistance. ncats.ionih.govnih.gov Tigemonam, the active moiety, demonstrated a spectrum of activity similar to aztreonam and exhibited high resistance to hydrolysis by various beta-lactamase enzymes, including common plasmid-mediated enzymes like TEM-1 and SHV-1, and chromosomal beta-lactamases from Enterobacter, Morganella, Pseudomonas, and Bacteroides spp. ncats.ionih.govmedkoo.com

Preclinical studies evaluated the in vitro and in vivo efficacy of tigemonam. In vitro studies showed potent activity against members of the Enterobacteriaceae family, Haemophilus influenzae, and Neisseria gonorrhoeae. medchemexpress.comnih.govnih.gov Tigemonam inhibited 90% of strains of Escherichia coli, Klebsiella spp., Proteus spp., Salmonella spp., Haemophilus influenzae, and Branhamella catarrhalis at low concentrations. ncats.iomedchemexpress.comnih.gov Its activity was noted as generally superior to several currently available oral antibiotics against these organisms. nih.govnih.gov

In vivo evaluations in laboratory animals demonstrated that orally administered tigemonam was absorbed and effective in various systemic and localized Gram-negative infections. ncats.ionih.gov Studies in mice showed efficacy against Escherichia coli and Proteus sp. in acute pyelonephritis models. ncats.ionih.gov In a rat lung model infected with Klebsiella pneumoniae, tigemonam exhibited activity with a lower median effective dose compared to cefaclor (B193732) and amoxicillin (B794). ncats.ionih.gov

The rationale for developing this compound specifically as an orally administered salt was likely to enhance its absorption and pharmacokinetic properties in vivo, building upon the promising in vitro activity and beta-lactamase stability of the tigemonam free acid. ubc.canih.govnih.gov

Preclinical In Vivo Efficacy Data (Example from Rat Lung Model) ncats.ionih.gov

AntibioticMedian Effective Dose (mg/kg)
Tigemonam46
Cefaclor160
Amoxicillin>200

Note: Data presented is from a Klebsiella pneumoniae rat lung model.

In Vitro Activity (MIC90 values) medchemexpress.comnih.gov

Organism GroupMIC90 (mg/L)
Escherichia coli≤ 0.25
Klebsiella spp.≤ 0.25
Proteus spp.≤ 0.25
Salmonella spp.≤ 0.25
Haemophilus influenzae≤ 0.25
Branhamella catarrhalis≤ 0.25
Citrobacter spp.4
Enterobacter spp.16
Pseudomonas aeruginosaResistant

Note: MIC90 represents the minimum inhibitory concentration required to inhibit 90% of tested strains.

These preclinical findings supported the potential value of this compound as an oral antibiotic for treating infections caused by susceptible Gram-negative aerobic bacteria. nih.govnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

102916-21-2

Molecular Formula

C22H41N7O11S2

Molecular Weight

643.7 g/mol

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfonatooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C12H15N5O9S2.2C5H14NO/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5;2*1-6(2,3)4-5-7/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24);2*7H,4-5H2,1-3H3/q;2*+1/p-2/b16-7-;;/t8-;;/m1../s1

InChI Key

FRVWKWRHJIDCFO-ZJFJOYJNSA-L

SMILES

CC1(C(C(=O)N1OS(=O)(=O)[O-])NC(=O)C(=NOCC(=O)[O-])C2=CSC(=N2)N)C.C[N+](C)(C)CCO.C[N+](C)(C)CCO

Isomeric SMILES

CC1([C@@H](C(=O)N1OS(=O)(=O)[O-])NC(=O)/C(=N\OCC(=O)[O-])/C2=CSC(=N2)N)C.C[N+](C)(C)CCO.C[N+](C)(C)CCO

Canonical SMILES

CC1(C(C(=O)N1OS(=O)(=O)[O-])NC(=O)C(=NOCC(=O)[O-])C2=CSC(=N2)N)C.C[N+](C)(C)CCO.C[N+](C)(C)CCO

Synonyms

SQ 30836
SQ-30836
tigemonam

Origin of Product

United States

Chemical Synthesis and Advanced Structural Investigations of Tigemonam Dicholine

Synthetic Pathways to the Tigemonam (B1663452) Core Structure

The total synthesis of complex molecules like tigemonam relies on the preparation of key chiral intermediates. For orally active monobactams, (S)-β-hydroxyvaline has been identified as a crucial chiral building block. The synthesis of this intermediate can be achieved with high efficiency through the reductive amination of a precursor, α-keto-β-hydroxyisovalerate. researchgate.netgoogle.com

Another critical class of intermediates in the development of monobactam antibacterial agents are 3-amino-4-substituted-β-lactams, such as 3-amino-4-hydroxymethyl-β-lactams. researchgate.net The construction of the β-lactam ring itself often proceeds via a cyclization reaction. For instance, an azetidinone precursor can be reacted with a thiazole-bearing side chain to form the bicyclic core of related structures.

Intermediate Compound ClassSpecific ExampleRole in SynthesisPrecursorReference
Chiral Amino Acids(S)-β-hydroxyvalineKey chiral intermediate for the synthesis of the monobactam core.α-keto-β-hydroxyisovalerate researchgate.net
Substituted β-Lactams3-amino-4-hydroxymethyl-β-lactamsEstablished intermediates for developing potential antibacterial agents.Varies by synthetic route researchgate.net
Azetidinone Precursors(2,3-dimethyl-4-oxoazetidin-1-yl) hydrogen sulfatePrecursor for the β-lactam ring formation via cyclization.Varies by synthetic route

Achieving the correct stereochemistry is paramount for the biological activity of antibiotics. Tigemonam has a specific, absolute stereochemistry at its chiral centers. ncats.ionih.gov Control over this aspect of the synthesis is often established through the use of chiral intermediates and stereoselective reactions.

A prime example is the synthesis of the (S)-β-hydroxyvaline intermediate. The use of enzymes in a chemicoenzymatic approach provides a high degree of stereochemical control. jst.go.jp Specifically, the reductive amination of α-keto-β-hydroxyisovalerate using the enzyme Leucine Dehydrogenase from Bacillus sphaericus has been shown to produce (S)-β-hydroxyvaline with a high reaction yield (98%) and excellent enantiomeric excess (99.8%). researchgate.net This enzymatic step effectively sets the stereochemistry for subsequent steps in the total synthesis of tigemonam.

Derivatization Strategies and Analogue Development

The modification of a parent drug molecule is a standard strategy in medicinal chemistry to probe its mechanism of action, improve its properties, and understand the relationship between its structure and biological activity (SAR). jaypeedigital.comresearchgate.net

Structure-Activity Relationship (SAR) studies involve synthesizing a series of analogues where specific parts of the molecule are altered to determine their effect on activity. jaypeedigital.com For monobactams, modifications at various positions of the β-lactam ring and its side chains have been explored. For example, the synthesis of monobactam analogues with a methoxyethyl group at the C-4 position of the β-lactam ring has been described. jst.go.jp Such studies help to identify which functional groups are essential for activity and which can be modified to enhance efficacy or other properties. researchgate.net The development of pirazmonam (B12066) and tigemonam, both monobactams containing a 1,3-thiazole moiety, highlights the exploration of different side chains to modulate antibacterial spectrum and activity. mdpi.commdpi-res.com

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a technique used to alter the pharmacokinetic profile of a drug. bioscientia.de The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond, potentially leading to improved metabolic stability. bioscientia.de

Deuterated derivatives of tigemonam have been developed for research purposes. google.com In these analogues, non-exchangeable hydrogen atoms in the tigemonam structure are replaced with deuterium. google.com This can be done at various positions, such as on the methyl groups of the azetidinone ring or on the side chain. google.com The goal of these investigations is to create novel antibiotic compounds with potentially differentiated pharmacokinetics for clinical development, which may be effective against resistant bacteria. google.com

Derivative TypeModification StrategyPurpose of InvestigationExample ModificationReference
Structural AnaloguesAlteration of substituents on the monobactam core (e.g., at C4-position).Structure-Activity Relationship (SAR) studies.Introduction of a 4-methoxyethyl group. jst.go.jp
Deuterated DerivativesSubstitution of one or more non-exchangeable hydrogen atoms with deuterium.Pharmacokinetic research and potential for improved metabolic stability.Replacement of H with D in the gem-dimethyl groups (CD₃). google.com

Advanced Structural Characterization and Conformational Studies

The precise three-dimensional structure of an antibiotic is fundamental to its interaction with its biological target. Tigemonam dicholine possesses a defined absolute stereochemistry. ncats.ionih.gov Advanced analytical techniques are employed to confirm this structure and to study the molecule's conformational flexibility.

While specific X-ray crystallography or NMR spectroscopy studies detailing the full conformational analysis of this compound are not widely published, these methods are the gold standard for such investigations in medicinal chemistry. jaypeedigital.com For related complex antibiotics, X-ray crystallography has been used to reveal detailed binding modes to their targets, such as the bacterial ribosome. nih.gov Spectroscopic methods, including circular dichroism and other spectrum analyses, are also used to study the conformation of molecules in solution. nih.gov For tigemonam, its known structural details include the absolute configuration at its single defined stereocenter and the (Z)-configuration of the oxime ether side chain, which are critical for its biological function. ncats.iomdpi.com

Spectroscopic Analysis for Elucidating this compound's Three-Dimensional Structure

The definitive determination of this compound's complex three-dimensional structure relies on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular architecture, from the connectivity of atoms to the spatial arrangement of functional groups.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the various functional groups within this compound. google.com IR spectroscopy is particularly sensitive to polar bonds, allowing for the clear identification of characteristic vibrations from the β-lactam carbonyl group, the sulfooxy group, and the amide linkage. Raman spectroscopy would provide additional information, especially on the non-polar parts of the molecular skeleton.

Mass spectrometry (MS) serves to confirm the molecular weight of the compound. High-resolution mass spectrometry would provide a highly accurate mass measurement, corroborating the elemental composition derived from the molecular formula (C₁₂H₁₃N₅O₉S₂·2C₅H₁₄NO). nih.gov Furthermore, fragmentation patterns observed in MS/MS experiments can help to piece together the different structural components of the molecule, confirming the linkage between the tigemonam active moiety and the two choline (B1196258) counter-ions.

The table below summarizes the application of these spectroscopic methods in the structural analysis of this compound.

Spectroscopic TechniqueAnalyzed FeatureInformation Obtained
¹H & ¹³C NMR Hydrogen and Carbon nucleiConfirms the chemical environment, connectivity, and number of protons and carbons.
Infrared (IR) Spectroscopy Functional group vibrationsIdentifies key functional groups such as C=O (β-lactam), S=O (sulfate), N-H, and C-N bonds. google.com
Raman Spectroscopy Molecular framework vibrationsComplements IR data, providing information on the carbon skeleton and non-polar bonds. google.com
Mass Spectrometry (MS) Molecular mass and fragmentationDetermines the exact molecular weight and confirms the elemental composition and structural fragments. google.com

Computational Modeling of this compound Conformations

Computational modeling provides a theoretical lens to investigate the dynamic behavior and conformational possibilities of this compound that are often difficult to capture through experimental methods alone. Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are powerful tools to predict the most stable three-dimensional shapes (conformations) of the molecule in different environments.

The primary goal of modeling this compound would be to understand its conformational landscape. The molecule possesses several rotatable bonds, particularly in the side chain attached to the β-lactam ring, which allow it to adopt various shapes. Computational models can calculate the potential energy of these different conformations to identify low-energy, stable structures. This is crucial for understanding how the molecule might present itself to its biological target.

Furthermore, computational studies can model the interaction of this compound with its target, bacterial penicillin-binding proteins. By simulating the docking of the molecule into the active site of these proteins, researchers can predict the binding orientation and key intermolecular interactions, such as hydrogen bonds, that are responsible for its inhibitory activity. While specific computational studies on this compound are not widely published, the methods have been successfully applied to other antibiotics, including members of the tetracycline (B611298) and monobactam classes, to elucidate their mechanisms of action at a molecular level. ubc.ca Such models can also explore the impact of structural modifications, such as the deuterated derivatives mentioned in patent literature, on the compound's stability and conformational preferences. google.com

Molecular and Cellular Mechanisms of Action of Tigemonam Dicholine

Interaction with Penicillin-Binding Proteins (PBPs)

The primary mechanism of action for tigemonam (B1663452), as with other monobactams, involves its interaction with penicillin-binding proteins (PBPs). These proteins are crucial for the synthesis and maintenance of the peptidoglycan layer of the bacterial cell wall.

High-Affinity Binding Profile of Tigemonam Dicholine to Specific PBPs

Tigemonam exhibits a high affinity for specific PBPs in Gram-negative bacteria. semanticscholar.org The primary morphological response of Enterobacteriaceae to monobactams like tigemonam is filamentation, which is consistent with the inhibition of PBP 3. semanticscholar.org While detailed binding affinity data for tigemonam across a wide range of PBPs is not extensively published, its activity profile is very similar to that of aztreonam (B1666516). nih.gov Aztreonam, a well-studied monobactam, demonstrates a high and specific affinity for PBP 3 in Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. semanticscholar.orgasm.org It is inferred that tigemonam shares this preferential binding to PBP 3. semanticscholar.org Some studies indicate that tigemonam may also bind to PBP 1a in E. coli. semanticscholar.org

Mechanistic Inhibition of Bacterial Peptidoglycan Transpeptidases by this compound

The binding of tigemonam to PBPs results in the inhibition of their transpeptidase activity. PBPs are enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains. This cross-linking provides the structural integrity of the cell wall. Tigemonam, possessing a β-lactam ring, mimics the D-Ala-D-Ala substrate of the transpeptidase. This allows it to bind to the active site of the PBP and acylate the serine residue, forming a stable, covalent bond. nih.gov This acylation effectively inactivates the enzyme, preventing it from carrying out its function in cell wall synthesis. The half-lives for the deacylation of the tigemonam-PBP complexes have been noted to be shorter than those of the corresponding aztreonam-PBP complexes. semanticscholar.org

Comparative PBP Binding Affinities with Other Monobactams and Beta-Lactams

The binding affinities of β-lactam antibiotics to various PBPs determine their spectrum of activity. Monobactams, in general, exhibit a focused affinity for PBP 3 in Gram-negative bacteria. asm.orgnih.gov

Compound Primary PBP Target(s) in E. coli General Spectrum of Activity
Tigemonam PBP 3, PBP 1a semanticscholar.orgGram-negative aerobic bacteria medchemexpress.com
Aztreonam PBP 3 asm.orgGram-negative aerobic bacteria nih.gov
Piperacillin PBP 3 nih.govBroad-spectrum (Gram-positive and Gram-negative)
Cefotaxime PBP 3 nih.govBroad-spectrum (primarily Gram-negative)
Thienamycin PBP 1, 2, 4, 5, 6 nih.govVery broad-spectrum

This table provides a generalized comparison of PBP binding affinities. Specific affinities can vary between different bacterial species.

Disruption of Bacterial Cell Wall Biosynthesis

The inhibition of PBP transpeptidase activity by tigemonam directly disrupts the synthesis of the bacterial cell wall.

Inhibition of Peptidoglycan Polymerization and Cross-Linking

By inactivating the transpeptidases, tigemonam halts the cross-linking of the peptidoglycan chains. This crucial step is responsible for the strength and rigidity of the cell wall. Without proper cross-linking, the cell wall becomes weak and unable to withstand the internal osmotic pressure of the bacterium. The inhibition of peptidoglycan synthesis is a key factor in the antibacterial effect of β-lactam antibiotics. nih.gov

Cellular Effects Leading to Bacterial Lysis

The compromised integrity of the bacterial cell wall due to the inhibition of peptidoglycan synthesis ultimately leads to cell lysis. ed.ac.uk The weakened cell wall can no longer contain the high internal turgor pressure of the bacterial cell. ed.ac.uk This results in the formation of bulges in the cell envelope, followed by rupture of the cytoplasmic membrane and the release of cellular contents, leading to cell death. ed.ac.uk The characteristic filamentation observed in bacteria treated with tigemonam is a direct consequence of the inhibition of PBP 3, which is involved in cell division. semanticscholar.org

Stability Against Bacterial Beta-Lactamases

This compound, an oral monobactam, demonstrates notable stability against a wide array of bacterial beta-lactamases, a key factor in its efficacy against many gram-negative bacteria. nih.gov This resistance to enzymatic degradation allows it to maintain its structural integrity and antibacterial activity in the presence of enzymes that typically inactivate many other beta-lactam antibiotics.

Enzymatic Hydrolysis Resistance Profile of this compound

Tigemonam exhibits a robust resistance to hydrolysis by numerous plasmid-mediated and chromosomal beta-lactamases. nih.gov Its stability is a defining characteristic, contributing to its effectiveness against bacteria that are resistant to other beta-lactam agents like broad-spectrum penicillins and cephalosporins. nih.gov Research indicates that tigemonam is not hydrolyzed by the common plasmid-mediated beta-lactamases, nor by the chromosomal beta-lactamases produced by several clinically relevant bacteria. nih.gov

Comparative studies have shown that tigemonam's stability can exceed that of other monobactams. For instance, it is more stable against hydrolysis by the K1 beta-lactamase from Klebsiella and the beta-lactamase from Proteus vulgaris when compared to aztreonam. nih.gov This inherent stability against enzymatic breakdown is a crucial aspect of its antibacterial profile. nih.gov

Comparative Stability of Tigemonam against Various Beta-Lactamases
Beta-Lactamase Source/TypeHydrolysis Status for TigemonamComparison with Aztreonam
Common Plasmid-Mediated (e.g., TEM-1, SHV-1)Not Hydrolyzed nih.govSimilar Stability Profile
Chromosomal (Enterobacter, Morganella, Pseudomonas, Bacteroides spp.)Not Hydrolyzed nih.govData Not Available for Direct Comparison
K1 enzyme of KlebsiellaStable nih.govMore Stable than Aztreonam nih.gov
Proteus vulgaris beta-lactamaseStable nih.govMore Stable than Aztreonam nih.gov

Interaction with Broad-Spectrum Beta-Lactamases

While tigemonam is stable against many common beta-lactamases, its interaction with broad-spectrum beta-lactamases, such as Class I cephalosporinases, reveals a more nuanced relationship. Research shows that tigemonam has a lower affinity for these Class I enzymes compared to aztreonam. nih.gov This reduced affinity means it is less likely to be bound and subsequently hydrolyzed by these enzymes.

However, it is noteworthy that bacterial strains producing high levels of broad-spectrum (group IV) enzymes have demonstrated reduced susceptibility to tigemonam. nih.govnih.gov In these cases, while the rate of hydrolysis may still be low, the sheer quantity of the enzyme can contribute to resistance. nih.gov Furthermore, tigemonam has been observed to inhibit the beta-lactamases of Enterobacter cloacae and Pseudomonas aeruginosa without inducing their production. nih.gov

Interaction Profile of Tigemonam with Broad-Spectrum Beta-Lactamases
Enzyme TypeTigemonam's InteractionObserved Outcome
Class I CephalosporinasesLower affinity than aztreonam nih.govReduced binding and potential for hydrolysis nih.gov
Broad-Spectrum (Group IV) EnzymesStable, but high enzyme levels can impact susceptibility nih.govnih.govReduced susceptibility in strains overproducing these enzymes nih.gov
E. cloacae and P. aeruginosa Beta-LactamasesInhibitory nih.govDoes not induce enzyme production nih.gov

Preclinical Pharmacokinetics and Pharmacodynamics of Tigemonam Dicholine

Absorption and Bioavailability in Animal Models

Studies in multiple mammalian species have demonstrated that Tigemonam (B1663452) is well-absorbed after oral administration. nih.govnih.gov

Tigemonam is readily absorbed when given orally to laboratory animals, including mice and dogs. nih.govnih.gov Pharmacokinetic assessments in mice have been conducted to understand the relationship between the drug's concentration and its antibacterial effects in vivo. researchgate.netresearchgate.net In these studies, tigemonam was administered orally to mice with experimental thigh muscle infections. researchgate.net The sustained concentrations of tigemonam in plasma following oral administration were noted to be a key factor in its in vivo efficacy. researchgate.netresearchgate.net Compared to the subcutaneously administered monobactam, aztreonam (B1666516), orally administered tigemonam resulted in plasma concentrations that remained at microbiologically active levels for a longer duration. researchgate.netresearchgate.net

Table 1: Preclinical Oral Absorption Findings for Tigemonam

Species Administration Route Key Finding Citation
Mice Oral Absorbed orally. nih.gov, nih.gov
Dogs Oral Absorbed orally. nih.gov, nih.gov
Mice Oral Plasma concentrations remained at microbiologically active levels longer than subcutaneously administered aztreonam. researchgate.net, researchgate.net

The oral absorption of Tigemonam is described as excellent, particularly in comparison to the poor oral bioavailability of aztreonam. mdpi-res.com One review indicated that pharmacokinetic analyses showed high oral bioavailability in rats (79%) and dogs (44%). mdpi-res.com

Distribution Profile in Animal Tissues and Biological Fluids

The distribution of a drug within the body is critical to its efficacy, as it must reach the site of infection in sufficient concentrations.

While specific tissue concentration measurements are not detailed in the reviewed literature, the efficacy of Tigemonam in localized animal infection models implies significant tissue penetration. nih.govnih.govmdpi-res.com The compound has demonstrated excellent in vivo activity in models of localized infections. nih.govmdpi-res.com For instance, Tigemonam was found to be very effective in treating acute pyelonephritis in mice caused by Escherichia coli or Proteus sp. nih.govmdpi-res.com Furthermore, in a rat lung infection model involving Klebsiella pneumoniae, Tigemonam was shown to be active. nih.govnih.govmdpi-res.com The pharmacokinetic properties of the compound, including its tissue penetration, are considered valuable for research purposes. biosynth.com

Plasma protein binding influences the amount of free drug available to exert its pharmacological effect. pharmoutsourcing.com In preclinical studies, the protein binding of Tigemonam in murine plasma was determined by equilibrium dialysis to be 70%. researchgate.net

Table 2: Plasma Protein Binding of Tigemonam in Animal Serum

Species Plasma Protein Binding (%) Method Citation
Mouse 70% Equilibrium Dialysis researchgate.net

Metabolism and Excretion Pathways in Preclinical Systems

Detailed studies outlining the specific metabolic pathways and excretion routes of Tigemonam in preclinical animal models are not extensively available in the reviewed scientific literature. While the metabolism of monobactams is a recognized area of study, specific data for Tigemonam's biotransformation and elimination in species like rats, dogs, or mice have not been published. nih.govbiotechfarm.co.il

Preclinical Efficacy and Antimicrobial Spectrum of Tigemonam Dicholine

In Vitro Antimicrobial Activity Profile

The in vitro activity of tigemonam (B1663452) has been extensively evaluated, demonstrating its efficacy against specific bacterial populations. nih.govnih.gov

Determination of Minimum Inhibitory Concentrations (MICs) for Target Pathogens

Minimum Inhibitory Concentrations (MICs) are a key measure of an antibiotic's potency. For tigemonam, these values have been determined for a wide array of clinically relevant bacteria. nih.govgoogle.com Standardized broth microdilution methods are commonly employed to ascertain the MICs of tigemonam against various pathogens. nih.govgoogle.com

Susceptibility Testing Against Gram-Negative Aerobic Bacteria (e.g., Enterobacteriaceae, Haemophilus influenzae, Neisseria gonorrhoeae)

Tigemonam exhibits potent and specific activity against members of the Enterobacteriaceae family, Haemophilus influenzae, and Neisseria gonorrhoeae. asm.orgresearchgate.net Studies have shown that tigemonam inhibits 90% of tested strains of Escherichia coli, Klebsiella spp., Proteus spp., and Salmonella spp. at concentrations of 0.25 mg/L or less. nih.gov Its activity extends to Branhamella catarrhalis and Haemophilus influenzae, also with MIC90 values at or below 0.25 mg/L. nih.gov For Enterobacter spp., the MIC90 is 16 mg/L, and for Citrobacter spp., it is 4 mg/L. nih.gov

The comparative in vitro activity of tigemonam against various Gram-negative aerobic pathogens is summarized below.

Bacterial SpeciesMIC (mg/L)
Escherichia coli≤0.25
Klebsiella spp.≤0.25
Proteus spp.≤0.25
Salmonella spp.≤0.25
Haemophilus influenzae≤0.25
Branhamella catarrhalis≤0.25
Enterobacter spp.16
Citrobacter spp.4

Activity Against Specific Bacterial Strains and Clinical Isolates (excluding human origin context)

Tigemonam has demonstrated efficacy against a broad range of clinical isolates of Enterobacteriaceae. researchgate.netnih.gov Its activity is particularly noteworthy against β-lactamase-producing strains, reflecting its stability to hydrolysis by these enzymes. asm.orgresearchgate.net However, its effectiveness can be diminished against strains producing extended-spectrum β-lactamases (ESBLs). nih.gov

Inoculum Dependence Studies

Studies have shown that tigemonam exhibits minimal inoculum dependence. nih.govmedchemexpress.com Its activity is not significantly affected by variations in bacterial density between 10² and 10⁶ colony-forming units (CFU) per spot. nih.govmedchemexpress.com However, a significant inoculum effect, defined as a greater than fourfold increase in MIC, was observed for a small number of isolates when tested with higher inocula of 5 x 10⁵ and 1 x 10⁷ CFU/mL. nih.govresearchgate.net

Activity Against Gram-Positive Bacteria, Pseudomonas aeruginosa, and Anaerobes

The antimicrobial spectrum of tigemonam is primarily focused on Gram-negative aerobic bacteria. researchgate.netnih.gov Its activity against Gram-positive bacteria, Pseudomonas aeruginosa, and anaerobic bacteria is generally poor or variable. asm.orgresearchgate.net Specifically, Pseudomonas aeruginosa is resistant to tigemonam. nih.govmedchemexpress.com Similarly, the compound is relatively inactive against anaerobes. researchgate.netresearchgate.net While tigemonam shows some activity against certain streptococci, it is largely inactive against most Gram-positive organisms. nih.govresearchgate.net

In Vivo Efficacy in Animal Infection Models

Tigemonam has demonstrated significant efficacy in various animal models of infection. nih.govnih.gov In murine models of systemic infections caused by a range of Gram-negative bacteria, orally administered tigemonam proved to be effective. nih.gov It was particularly effective in infections caused by β-lactamase-producing organisms. nih.gov

In localized infection models, such as acute pyelonephritis in mice caused by Escherichia coli or Proteus sp., tigemonam was also highly effective. nih.govncats.io Furthermore, in a rat lung infection model with Klebsiella pneumoniae, tigemonam showed potent activity. nih.govncats.io The in vivo efficacy of tigemonam against various bacterial strains in a mouse systemic infection model is detailed below.

Bacterial StrainED₅₀ (mg/kg)
Escherichia coli SC 82941.4
Escherichia coli SC 121991.5
Salmonella schottmulleri SC 38500.7
Proteus mirabilis SC 95750.3
Providencia rettgeri SC 82170.2
Klebsiella pneumoniae SC 122160.9
Serratia marcescens SC 97820.5
Enterobacter cloacae SC 110783.9
Haemophilus influenzae SC 105561.8

A study investigating the pharmacodynamics of tigemonam against Escherichia coli and Klebsiella pneumoniae in an experimental thigh muscle infection in irradiated mice found that while aztreonam (B1666516) was about twice as potent in vitro, the reverse was true in vivo. capes.gov.br This difference was attributed to the pharmacokinetic properties of orally administered tigemonam. capes.gov.br

Efficacy in Systemic Infection Models (e.g., Sepsis in Mice)

In systemic infection models in mice, orally administered tigemonam proved to be effective against a variety of Gram-negative pathogens. nih.govnih.gov Studies have shown its potency in infections caused by Escherichia coli, Klebsiella pneumoniae, Salmonella schottmuelleri, Proteus mirabilis, Providencia rettgeri, Serratia marcescens, and Enterobacter cloacae. medchemexpress.com The efficacy of tigemonam is particularly noteworthy in infections caused by beta-lactamase-producing organisms, where comparator drugs like amoxicillin (B794), cephalexin, and cefaclor (B193732) were less effective. nih.govnih.gov

Interactive Table: Efficacy of Tigemonam in Systemic Mouse Infection Models

Pathogen Median Effective Dose (ED50) (mg/kg)
Escherichia coli SC 8294 1.4
Escherichia coli SC 12199 1.5
Salmonella schottmuelleri SC 3850 0.7
Proteus mirabilis SC 9575 0.3
Providencia rettgeri SC 8217 0.2
Klebsiella pneumoniae SC 12216 0.9
Serratia marcescens SC 9782 0.5
Enterobacter cloacae SC 11078 3.9
Haemophilus influenzae SC 10556 1.8

Data sourced from MedChemExpress. Please note that MedChemExpress has not independently confirmed the accuracy of this data.

Efficacy in Localized Infection Models (e.g., Pyelonephritis in Mice, Lung Infections in Rats)

Tigemonam has also shown excellent in vivo activity in localized infection models. nih.govnih.gov

Acute Pyelonephritis in Mice: In mouse models of acute pyelonephritis caused by Escherichia coli or Proteus sp., tigemonam was found to be very effective. nih.govnih.gov

Lung Infections in Rats: In a rat lung infection model with Klebsiella pneumoniae, tigemonam was active and demonstrated superior efficacy compared to other oral antibiotics. nih.govnih.govncats.io

Comparative Efficacy with Other Antimicrobial Agents in Animal Models

Comparative studies have consistently highlighted the potent activity of tigemonam against Gram-negative bacteria when compared to other oral antimicrobial agents.

In systemic infections in mice, tigemonam was more efficacious than amoxicillin, cephalexin, and cefaclor, especially against beta-lactamase-producing strains. nih.govnih.gov

In a rat lung model of Klebsiella pneumoniae infection, tigemonam had a median effective dose of 46 mg/kg, which was significantly lower than that of cefaclor (160 mg/kg) and amoxicillin (over 200 mg/kg). nih.govnih.govncats.io

A study comparing the pharmacodynamics of tigemonam and aztreonam against Escherichia coli and Klebsiella pneumoniae in an experimental thigh muscle infection in irradiated mice found that while aztreonam was about twice as potent as tigemonam in vitro, the reverse was true in vivo. nih.govnih.gov This difference was attributed to the pharmacokinetic properties of the two drugs; orally administered tigemonam maintained microbiologically active concentrations in plasma for a longer duration than subcutaneously administered aztreonam. nih.govnih.gov

Interactive Table: Comparative Efficacy of Tigemonam in a Rat Lung Infection Model with Klebsiella pneumoniae

Antimicrobial Agent Median Effective Dose (mg/kg)
Tigemonam 46
Cefaclor 160

Dose-Response Relationships in Preclinical Efficacy Models

The in vivo dose-effect relationships for tigemonam have been investigated in models such as the experimental thigh muscle infection in irradiated mice. nih.govnih.govpatsnap.com In these studies, parameters such as the 50% effective dose (ED50) are determined to quantify the potency of the antibiotic. nih.govnih.gov For instance, the ED50 values in systemic mouse infection models for various pathogens ranged from 0.2 mg/kg to 3.9 mg/kg, demonstrating a clear dose-dependent effect. medchemexpress.com The analysis of dose-response curves helps in understanding the relationship between the administered dose and the resulting antibacterial effect. nih.govnih.gov

Mechanisms of Bacterial Resistance to Tigemonam Dicholine

Enzymatic Inactivation by Beta-Lactamases

Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring, rendering the antibiotic inactive. msdmanuals.com While tigemonam (B1663452) is resistant to hydrolysis by many common plasmid-mediated beta-lactamases, certain types of these enzymes can significantly reduce its susceptibility. nih.govnih.gov

Extended-spectrum beta-lactamases (ESBLs) are a group of enzymes that can hydrolyze a wide variety of beta-lactam antibiotics, including third-generation cephalosporins and monobactams like aztreonam (B1666516) and, consequently, tigemonam. nih.govnih.gov The presence of ESBLs, often derivatives of TEM or SHV enzymes, can lead to a significant increase in the minimum inhibitory concentrations (MICs) of tigemonam, with values ranging from 4 to 256 mg/L. nih.gov This indicates a decreased susceptibility of the bacteria to the antibiotic. ESBLs are typically encoded on plasmids, which can be transferred between different bacteria, contributing to the spread of resistance. mdpi.comgoogle.com

Chromosome-encoded cephalosporinases, particularly AmpC beta-lactamases, are another significant factor in resistance to tigemonam. High levels of production of these enzymes can lead to increased MICs, although generally to a lesser extent than some ESBLs, with values observed between 0.25 and 8 mg/L. nih.gov These enzymes are typically inducible, meaning their production can be increased in the presence of a beta-lactam antibiotic. plos.org While tigemonam itself has a lower affinity for some Class I cephalosporinases compared to aztreonam, high levels of the enzyme can still contribute to resistance. nih.gov

Molecular studies have identified several specific types of beta-lactamases that can affect tigemonam's activity. These include new broad-spectrum plasmid-mediated beta-lactamases, which are often derivatives of the common TEM and SHV families of enzymes. nih.gov Additionally, OXA-type beta-lactamases, which are known for their ability to hydrolyze oxacillin, can also contribute to resistance, sometimes through mutations that expand their substrate spectrum. nih.govjidc.org The molecular characterization of these enzymes often involves techniques like polymerase chain reaction (PCR) to identify the specific genes encoding them, such as blaCTX-M, blaTEM, and blaOXA. jidc.orgcabidigitallibrary.org

Alterations in Penicillin-Binding Proteins (PBPs)

Tigemonam, like other beta-lactam antibiotics, exerts its antibacterial effect by binding to and inactivating penicillin-binding proteins (PBPs). ontosight.aibiosynth.com PBPs are essential enzymes involved in the synthesis of the bacterial cell wall. researchgate.net Alterations in these target proteins can reduce the binding affinity of tigemonam, leading to resistance. numberanalytics.com

Mutations in the genes encoding PBPs can result in structural changes to the protein, thereby lowering their affinity for beta-lactam antibiotics. plos.orgmdpi.com This is a common resistance mechanism in various bacteria. For instance, in Streptococcus pneumoniae, mutations in PBP 2X and PBP 2B have been linked to penicillin resistance. nih.gov While specific mutational analyses for tigemonam are not extensively detailed in the provided results, the general mechanism of PBP alteration is a recognized pathway for resistance to beta-lactam antibiotics. nih.govnih.gov

Besides mutations, bacteria can also develop resistance through the overexpression of certain PBPs or by acquiring modified PBP genes. reactgroup.org For example, the production of an alternative PBP, such as PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), confers resistance because this modified PBP has a very low affinity for most beta-lactam antibiotics. reactgroup.orgnih.gov While tigemonam is primarily active against Gram-negative bacteria, the principle of altered PBP expression remains a potential mechanism of resistance. nih.govncats.io Furthermore, the inactivation of a nonessential PBP, such as PBP4 in Pseudomonas aeruginosa, can trigger a complex resistance response, including the overproduction of AmpC beta-lactamase. plos.org

Data Tables

Table 1: Impact of Beta-Lactamases on Tigemonam MICs

Resistance MechanismEffect on Tigemonam MICReference
New Broad-Spectrum Plasmid-Mediated Beta-Lactamases (TEM or SHV derivatives)Increased MICs (4-256 mg/l) nih.gov
High Levels of Chromosome-Encoded CephalosporinasesIncreased MICs (0.25-8 mg/l) nih.gov

Table 2: Mechanisms of Bacterial Resistance to Beta-Lactam Antibiotics

MechanismDescriptionReference
Enzymatic InactivationProduction of beta-lactamases that hydrolyze the antibiotic's beta-lactam ring. msdmanuals.com
Target ModificationAlterations in penicillin-binding proteins (PBPs) reduce the binding affinity of the antibiotic. numberanalytics.comnih.gov
Reduced PermeabilityChanges in the bacterial outer membrane that limit the entry of the antibiotic. nih.govreactgroup.org
Efflux PumpsActive transport of the antibiotic out of the bacterial cell. reactgroup.orgfrontiersin.org

Efflux Pump Mechanisms

Efflux pumps are transport proteins involved in the removal of toxic substances, including antibiotics, from within bacterial cells, thereby reducing the intracellular drug concentration to sub-inhibitory levels. mdpi.com The overexpression of these pumps is a known mechanism of resistance to various antibiotics. frontiersin.orgmdpi.com

The genetic basis for the overexpression of efflux pumps typically involves mutations in regulatory genes that control the expression of the pump components. frontiersin.org For instance, mutations in genes like marA can lead to the overexpression of the AcrAB-TolC efflux pump in E. coli. frontiersin.org While this is a well-understood mechanism for other antibiotics, specific preclinical data linking such mutations to the overexpression of efflux pumps in the context of Tigemonam dicholine resistance is currently unavailable. The logical consequence of efflux pump overexpression is a decreased intracellular concentration of the antibiotic, which would necessitate higher external concentrations to achieve a therapeutic effect.

Outer Membrane Permeability Defects

The outer membrane of Gram-negative bacteria serves as a formidable barrier to the entry of many antibiotics. nih.govnih.gov Modifications that reduce the permeability of this membrane can be a significant mechanism of resistance. nih.govnih.gov

Porins are protein channels in the outer membrane of Gram-negative bacteria that allow the influx of hydrophilic molecules, including many antibiotics. nih.govnih.gov A reduction in the number of porin channels or alterations in their structure that restrict antibiotic passage can lead to resistance. nih.govnih.gov For monobactams, modifications to porin channels are recognized as a mechanism of resistance, although it is considered rare. frontiersin.org Specific preclinical studies detailing the role of porin channel modifications in reducing the uptake of this compound are not currently available.

Structure Activity Relationship Sar Studies of Tigemonam Dicholine and Analogues

Identification of Key Structural Moieties for Antimicrobial Activity

The antibacterial power of tigemonam (B1663452) stems from a synergistic interplay between its core azetidinone ring and specific peripheral substituents.

Importance of the Azetidinone Ring and Substituents

The 2-azetidinone ring is the cornerstone of tigemonam's biological activity, a feature shared with all β-lactam antibiotics. nih.gov This strained four-membered ring mimics the D-alanyl-D-alanine terminus of peptidoglycan precursors, enabling it to acylate and inactivate penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. nih.gov The reactivity of the β-lactam ring is paramount for this inhibitory action.

The substituents on the azetidinone ring significantly modulate the compound's activity and stability. The activating group on the lactam nitrogen is crucial for the activation of the β-lactam ring. nih.gov In tigemonam, this is a sulfonate group, which enhances the reactivity of the lactam carbonyl, making it more susceptible to nucleophilic attack by the serine residue in the active site of PBPs. nih.gov

Substitution at the C4 position of the azetidinone ring has a profound and often unpredictable impact on the biological profile of monobactams. nih.gov In many sulfonated monobactams, substitution at this position is essential for stability against β-lactamases, the enzymes responsible for bacterial resistance to β-lactam antibiotics. nih.gov For instance, the introduction of a methyl group at the C4 position, as seen in the related monobactam aztreonam (B1666516), enhances stability against certain β-lactamases. pnas.org

Role of the Oxime and Thiazolyl Groups

The C3-acylamino side chain is a principal determinant of the antibacterial spectrum and potency of monobactams. nih.gov A significant breakthrough in achieving potent anti-Gram-negative activity was the incorporation of an aminothiazole oxime side chain at this position. nih.gov This specific side chain dramatically enhances the affinity of the molecule for the PBPs of Gram-negative bacteria. researchgate.net

The 2-aminothiazol-4-yl moiety is a key component that contributes significantly to the activity against Gram-negative bacteria. pnas.orgnih.gov This heterocyclic system is a common feature in the side chains of potent third-generation cephalosporins and monobactams.

The oxime group, specifically the (Z)-oxyimino moiety, plays a critical role in both potency and β-lactamase stability. The geometry of the oxime is crucial, with the syn (or Z) isomer being significantly more active. The nature of the substituent on the oxime oxygen can also influence the antibacterial spectrum. For example, the incorporation of a carboxylic acid function into the oxyimino side chain can increase potency against Pseudomonas aeruginosa. researchgate.net

Elucidation of Pharmacophoric Requirements for PBP Binding

The primary molecular target of tigemonam is Penicillin-Binding Protein 3 (PBP3), an essential enzyme for bacterial cell division. nih.govresearchgate.net Inhibition of PBP3 leads to the formation of filamentous, non-dividing cells and ultimately bacterial death. nih.gov The specific binding of tigemonam to PBP3 is governed by a precise set of structural features, or pharmacophoric requirements.

Computational docking and structural studies of related monobactams like aztreonam complexed with P. aeruginosa PBP3 have provided valuable insights. nih.gov A key interaction involves a hydrophobic aromatic wall within the PBP3 active site, formed by residues such as Tyr503, Tyr532, and Phe533. nih.gov The gem-dimethyl group on the oxime side chain of aztreonam interacts favorably with this hydrophobic patch, contributing to its high affinity. nih.gov It is inferred that the corresponding region of tigemonam would engage in similar crucial hydrophobic interactions.

The essential pharmacophoric elements for potent PBP3 binding can be summarized as:

An activated β-lactam ring capable of acylating the active site serine (Ser294 in P. aeruginosa PBP3). pnas.org

A C3-acylamino side chain with an appropriate length and conformation to fit within the binding pocket.

The (Z)-aminothiazole oxime moiety for high-affinity interactions with the enzyme. nih.gov

A negatively charged group (the sulfonate on the N1 position) that is anchored by interactions with positively charged or polar residues like Lys484, Ser485, and Thr487 in the active site. pnas.org

Rational Design Principles for Enhanced Potency and Spectrum

SAR findings have been instrumental in the rational design of novel monobactam analogues with improved properties. A key strategy has been the modification of the C3 and C4 positions of the azetidinone ring and the development of conjugates that exploit bacterial uptake systems.

One successful approach involves the conjugation of monobactams to siderophores, which are iron-chelating molecules actively transported into bacterial cells. researchgate.net This "Trojan horse" strategy enhances the intracellular concentration of the antibiotic, overcoming permeability-related resistance mechanisms. For example, siderophore-conjugated monocarbams, which are structurally related to tigemonam, have shown potent activity against multidrug-resistant Gram-negative pathogens. researchgate.net

Modification of the C4 position has also been explored to enhance β-lactamase stability and broaden the antibacterial spectrum. The introduction of various substituents can influence the conformation of the molecule and its interaction with both PBPs and β-lactamases. researchgate.net For instance, the synthesis of 4-thiomethyl substituted β-lactams has led to the identification of potent new monobactam antibiotics. acs.org

The following table summarizes the impact of various structural modifications on the activity of monobactam analogues:

Modification Site Modification Impact on Activity Reference(s)
C3 Side ChainIntroduction of aminothiazole oximeCrucial for potent Gram-negative activity nih.gov
C3 Side ChainCarboxylic acid on oxime moietyIncreased potency against P. aeruginosa researchgate.net
C4 PositionMethyl substitutionIncreased β-lactamase stability pnas.org
C4 PositionThiomethyl substitutionPotent new monobactam antibiotics acs.org
N1 PositionSulfonate groupActivation of the β-lactam ring nih.gov
ConjugationSiderophore conjugationEnhanced uptake and activity against resistant strains researchgate.net

Impact of Stereochemistry on Biological Activity

The stereochemistry of the azetidinone ring is a critical determinant of the biological activity of monobactams. The relative configuration of the substituents at the C3 and C4 positions significantly influences the molecule's ability to bind to its PBP target.

It has been established that for 4-substituted monobactams, the cis configuration at the C3 and C4 positions generally results in higher antibacterial activity compared to the corresponding trans isomers. researchgate.net This stereochemical preference suggests that the cis arrangement presents the crucial side chains in a more favorable orientation for optimal interaction within the PBP active site.

Furthermore, the absolute configuration at the C3 position is vital. Monobactams possess the same absolute configuration at C3 as penicillins have at C6 and cephalosporins at C7. nih.gov The enantiomer of a biologically active monobactam is typically devoid of antimicrobial activity, highlighting the stereospecificity of the interaction with the target enzyme. nih.gov

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational chemistry has become an indispensable tool in the study and design of new antibiotics, including monobactams. Techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding of these molecules to their PBP targets at an atomic level. researchgate.netresearchgate.net These studies help to rationalize observed SAR data and guide the design of new analogues with improved binding affinities.

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. mdpi-res.com For monobactams, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to build predictive models. researchgate.net

These models use calculated steric, electrostatic, hydrophobic, and hydrogen-bonding fields to identify the key structural features that influence antibacterial potency. For a series of aztreonam analogs, a 3D-QSAR study yielded statistically significant models that could predict the antibacterial activity against E. coli. researchgate.net The contour maps generated from such models can visually guide medicinal chemists in modifying the lead structure to enhance activity. For example, a CoMSIA model for aztreonam analogs highlighted regions where bulky, electropositive, or hydrophobic groups would be favorable or unfavorable for activity.

The following table presents a hypothetical example of descriptors and their contribution in a QSAR model for monobactam analogues, based on published studies of similar compounds.

QSAR Model Descriptor Type Favorable Contribution Unfavorable Contribution Statistical Significance (Example)
CoMFASteric FieldBulky groups at specific positions on the C3 side chainBulky groups near the sulfonate moietyq² = 0.73, r² = 0.82
CoMFAElectrostatic FieldPositive charge near the aminothiazole ringNegative charge near the oxime moiety
CoMSIAHydrophobic FieldHydrophobic groups on the oxime substituentq² = 0.88, r² = 0.90
CoMSIAH-Bond Donor FieldDonor groups on the aminothiazole NH2
CoMSIAH-Bond Acceptor FieldAcceptor groups clashing with the protein backbone

Note: The statistical values (q² for cross-validated correlation coefficient and r² for non-cross-validated correlation coefficient) are taken from a study on aztreonam analogs as an illustrative example of the predictive power of such models. researchgate.net

Advanced Research Methodologies and Future Directions for Tigemonam Dicholine Studies

Bioanalytical and Analytical Chemistry Methodologies for Research Purposes

The precise characterization and quantification of a drug and its byproducts are fundamental to its development. For Tigemonam (B1663452) dicholine, several advanced analytical techniques are indispensable for research, enabling a deep dive into its metabolic fate, structural integrity, and molecular interactions.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Metabolite Profiling

The identification of drug metabolites is a crucial step in pharmaceutical research, providing insights into the drug's efficacy and safety. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity for profiling metabolites in complex biological matrices like plasma, urine, and bile. nih.gov

In the context of Tigemonam dicholine, an HPLC-MS-based approach would be employed to separate and identify potential metabolites. The process involves careful optimization of both the chromatographic separation and the mass spectrometric detection. nih.gov The goal is to achieve good resolution of individual metabolites from the parent compound and endogenous matrix components. nih.gov While research specific to Tigemonam's metabolite profiling using HPLC-MS is not extensively published, the general methodology is well-established. An untargeted or targeted approach can be utilized. An untargeted approach using high-resolution accurate mass (HRAM) mass spectrometry collects all data from a sample, allowing for the retrospective analysis of metabolites without pre-selection. thermofisher.com

Table 1: Key Steps in HPLC-MS-Based Metabolite Profiling for this compound

StepDescriptionKey Considerations for this compound
Sample Preparation Extraction and concentration of metabolites from biological fluids (e.g., plasma, urine).Methods like liquid-liquid or solid-phase extraction may be required to clean up the sample and concentrate metabolites, which might be present at low levels. nih.gov
Chromatographic Separation (HPLC) Separation of the parent drug from its metabolites based on their physicochemical properties (e.g., polarity).A reversed-phase HPLC column would likely be used. The mobile phase composition and gradient would need to be optimized to resolve Tigemonam from potentially more polar metabolites. nih.gov
Ionization Generation of charged ions from the separated molecules for MS analysis.Electrospray ionization (ESI) is a common technique suitable for polar molecules like Tigemonam and its potential metabolites.
Mass Analysis (MS) Separation of ions based on their mass-to-charge ratio (m/z).High-resolution mass spectrometry (e.g., QTOF or Orbitrap) is ideal for determining the elemental composition of unknown metabolites with high accuracy. researchgate.net
Data Analysis Identification of metabolites by comparing their mass spectra and retention times to the parent drug and known metabolic pathways.Software tools can help identify potential metabolic transformations (e.g., oxidation, hydrolysis of the dicholine salt) and compare them against control samples. thermofisher.comjmb.or.kr

Future research should focus on applying these established HPLC-MS methodologies to comprehensively map the metabolic profile of this compound in various biological systems.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Deuterated Compound Analysis

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in drug metabolism studies. They can serve as internal standards for quantitative analysis or be used to investigate metabolic pathways. A patent exists describing the synthesis of deuterated derivatives of Tigemonam, highlighting the relevance of this approach. google.com The analysis of these deuterated compounds relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). google.com

NMR spectroscopy, specifically Deuterium NMR (D-NMR), allows for the direct observation of the deuterium signal, providing information on the site and extent of deuteration. sigmaaldrich.com This technique is particularly useful for structure verification and determining the isotopic purity of the synthesized deuterated Tigemonam. sigmaaldrich.com One of the advantages of D-NMR is that it can be performed in non-deuterated solvents, providing a clean spectrum without interference from proton signals. sigmaaldrich.com

Mass spectrometry is used to determine the level of deuterium enrichment by measuring the mass increase in the molecule or its fragments. google.comwhiterose.ac.uk High-resolution MS can accurately differentiate between the deuterated and non-deuterated forms of Tigemonam, allowing for precise quantification of deuterium incorporation. whiterose.ac.uk Combining MS with separation techniques like HPLC or gas chromatography (GC) allows for the analysis of complex mixtures. jmb.or.kr

Table 2: Comparison of NMR and MS for Deuterated Tigemonam Analysis

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Provides detailed structural information, including the specific location of deuterium atoms. sigmaaldrich.comMeasures the mass-to-charge ratio, confirming the incorporation of deuterium and allowing for quantification of enrichment. whiterose.ac.uk
Sample Requirement Generally requires higher sample concentrations. researchgate.netHighly sensitive, requiring smaller amounts of sample. mdpi.com
Quantification Can be quantitative under proper experimental settings for determining deuterium atom percentage. sigmaaldrich.comExcellent for quantitative analysis, especially when coupled with chromatography (LC-MS). nih.gov
Key Advantage Unambiguously identifies the position of the deuterium label. sigmaaldrich.comHigh throughput and sensitivity; can analyze complex mixtures. mdpi.com

Future studies could utilize deuterated Tigemonam to perform pharmacokinetic studies, tracing the absorption, distribution, metabolism, and excretion of the drug with high precision.

In Vitro Assays for PBP Binding and Beta-Lactamase Inhibition

The primary mechanism of action for β-lactam antibiotics like Tigemonam involves the inhibition of Penicillin-Binding Proteins (PBPs), which are essential for bacterial cell wall synthesis. mdpi.com Furthermore, a key attribute of an effective β-lactam is its stability against hydrolysis by β-lactamase enzymes, a common bacterial resistance mechanism. nih.gov

PBP Binding Assays: These assays are crucial to determine the affinity and selectivity of Tigemonam for various PBPs within a target bacterium. A common method involves a competition assay where bacterial membranes containing PBPs are incubated with the test antibiotic (Tigemonam) at varying concentrations before adding a labeled β-lactam, such as fluorescent penicillin. biorxiv.org The ability of Tigemonam to inhibit the binding of the labeled probe is then quantified, often by SDS-PAGE and fluorography, to determine the concentration required to inhibit 50% of binding (IC₅₀) for each PBP. biorxiv.org Advanced methods may involve immobilizing PBPs on microtiter plates for higher throughput screening. mdpi.com

Beta-Lactamase Inhibition Assays: These assays measure the stability of Tigemonam against hydrolysis by different classes of β-lactamases. Studies have shown that Tigemonam is highly resistant to hydrolysis by common β-lactamases, such as TEM and OXA types. ncats.ionih.govnih.gov A standard method uses a chromogenic β-lactam substrate like nitrocefin (B1678963). sigmaaldrich.comamr-insights.eu In this assay, the rate of nitrocefin hydrolysis by a purified β-lactamase enzyme is measured spectrophotometrically. The inhibitory activity of Tigemonam is determined by its ability to prevent this color change. sigmaaldrich.com Kinetic parameters can be determined to understand the nature of the inhibition.

Table 3: Overview of In Vitro Assays for Tigemonam

Assay TypePrincipleInformation GainedRelevance for Tigemonam
PBP Competition Assay Competitive binding between Tigemonam and a labeled β-lactam for PBP active sites. chemrxiv.orgPBP binding affinity (IC₅₀), selectivity profile.Understanding which PBPs are the primary targets of Tigemonam, explaining its spectrum of activity.
Nitrocefin Hydrolysis Assay Spectrophotometric measurement of the hydrolysis of a chromogenic substrate by β-lactamase in the presence of an inhibitor. sigmaaldrich.comamr-insights.euStability against hydrolysis, inhibitory potency against specific β-lactamases.Confirming its resistance to enzymatic degradation, a key factor in its effectiveness against many resistant strains. nih.gov

Future research should aim to characterize the binding kinetics of Tigemonam to a wider range of PBPs from clinically relevant, resistant pathogens and to test its stability against newly emerging β-lactamase variants.

Novel Preclinical Models for Efficacy and Resistance Studies

Preclinical models are essential for bridging the gap between in vitro activity and clinical efficacy, as well as for understanding the potential for resistance development.

Complex Animal Infection Models for Resistance Development

Animal infection models are indispensable for evaluating the in vivo efficacy of an antibiotic and for studying the emergence of resistance in a complex biological system. nih.gov For Tigemonam, several animal models have been utilized.

A thigh infection model in neutropenic mice is a standard model used to evaluate the efficacy of antibiotics against localized infections. nih.govnih.gov In studies with Tigemonam, this model was used to determine the in vivo dose-effect relationships against E. coli and K. pneumoniae. nih.gov Another study utilized a rat lung model with Klebsiella pneumoniae to demonstrate the in vivo activity of Tigemonam. ncats.io

To study resistance development, these models can be adapted. For instance, infections can be maintained for longer durations with suboptimal antibiotic exposure to select for resistant mutants. The bacterial population can be monitored over time for changes in susceptibility (MIC) and for the genetic basis of any emerging resistance. Complex models could also involve hosts with varying immune statuses or the study of infections in specific body sites that are difficult to treat, such as in biofilm-related infections. mdpi.com

Table 4: Preclinical Infection Models for Tigemonam Research

Model TypeDescriptionKey Research Questions
Neutropenic Murine Thigh Infection Model A localized, deep-seated infection is established in the thigh muscle of immunocompromised mice. nih.govIn vivo efficacy, dose-response relationships, determination of PK/PD indices.
Rat Lung Infection Model An infection is established in the lungs to mimic pneumonia. ncats.ioEfficacy in treating respiratory tract pathogens.
Hollow-Fiber Infection Model (In Vitro) Simulates human drug pharmacokinetics in an in vitro system containing a high-density bacterial culture.Relationship between drug exposure and bacterial killing, suppression of resistance over time.
Chronic Infection/Resistance Model (In Vivo) Animal models with prolonged infection and treatment courses, potentially with dose-ranging to encourage resistance.Rate and mechanisms of in vivo resistance development, impact of dosing on resistance suppression.

Future directions for preclinical modeling should include the use of animal models that more closely mimic complex human infections, such as polymicrobial infections or infections in the presence of biofilms, to better predict the clinical performance of Tigemonam and its potential to combat antibiotic resistance.

Combinatorial Approaches with Other Antimicrobial Agents (Preclinical Rationale)

The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant pathogens. numberanalytics.comnumberanalytics.com

Tigemonam has demonstrated notable stability against many common plasmid-mediated and chromosomal beta-lactamases, enzymes that are a primary mechanism of resistance to beta-lactam antibiotics. nih.govncats.ionih.gov However, its activity can be compromised by certain beta-lactamases, particularly Class I enzymes produced by organisms like Enterobacter cloacae. nih.govnih.gov This provides a strong preclinical rationale for investigating synergistic combinations of tigemonam with beta-lactamase inhibitors (BLIs).

The objective of such studies is to protect tigemonam from enzymatic degradation, thereby restoring or expanding its spectrum of activity against bacteria that produce these specific enzymes. Research in this area would involve in vitro checkerboard assays to determine the fractional inhibitory concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effects of the drug combination. A synergistic relationship, where the combined effect is greater than the sum of the individual effects, would be a primary endpoint. For instance, combining tigemonam with a potent inhibitor of Class I beta-lactamases could potentially overcome resistance in otherwise non-susceptible strains. nih.gov The development of novel BLIs with broader activity against various beta-lactamase classes, including those that can hydrolyze monobactams, presents a promising avenue for enhancing the utility of tigemonam. numberanalytics.commdpi.com

Table 1: Preclinical Rationale for Tigemonam and Beta-Lactamase Inhibitor Combinations

Rationale Target Pathogens (Examples) Expected Outcome
Overcome intrinsic resistance Enterobacter cloacae (derepressed mutants) Restoration of susceptibility
Expand spectrum of activity Beta-lactamase-producing Enterobacteriaceae Increased clinical utility
Prevent emergence of resistance Susceptible Gram-negative bacteria Reduced likelihood of resistance development during therapy

Beyond pairing with BLIs, there is a compelling case for exploring tigemonam in combination with other classes of antibiotics to tackle multidrug-resistant (MDR) strains. researchgate.net Combination therapy can offer several advantages, including synergistic bactericidal activity, a broader empirical spectrum of coverage, and the potential to reduce the emergence of resistance to either agent. ethz.chexplorationpub.com

Preclinical studies could investigate tigemonam combined with agents that have different mechanisms of action. For example, pairing tigemonam, a cell wall synthesis inhibitor, with an agent that targets protein synthesis (e.g., an aminoglycoside) or DNA replication (e.g., a fluoroquinolone) could result in synergistic killing of bacteria. youtube.commdpi.com Such combinations are particularly relevant for challenging pathogens where monotherapy is often insufficient. In vitro models, such as time-kill assays, would be essential to characterize the pharmacodynamic interactions between tigemonam and other antimicrobials against a panel of clinically relevant MDR isolates.

Table 2: Potential Combination Therapies for Resistant Strains

Combination Partner Class Mechanism of Action Potential Advantage
Aminoglycosides Inhibition of protein synthesis Synergistic killing, broad-spectrum coverage
Fluoroquinolones Inhibition of DNA replication Different cellular targets, potential to overcome specific resistance mechanisms
Polymyxins (e.g., Colistin) Disruption of the outer bacterial membrane Enhanced penetration of tigemonam into the bacterial cell

Potential for Repurposing or Novel Applications (Basic Science)

The unique chemical structure of this compound, particularly its monocyclic beta-lactam ring, offers possibilities for its use beyond direct antibacterial applications. ontosight.ai

The interaction of small molecules with biological systems can often lead to unexpected discoveries. The structural motifs within tigemonam could potentially interact with enzymes or receptors in eukaryotic cells. For instance, some beta-lactam compounds have been investigated for activities unrelated to bacterial cell wall synthesis, such as the inhibition of certain human enzymes. Preliminary in silico screening, followed by in vitro enzymatic assays, could be employed to identify potential non-bacterial targets of tigemonam. This exploratory research could uncover novel biological activities and pave the way for repurposing the compound or its derivatives for new therapeutic indications.

A chemical probe is a small molecule used to study and manipulate a biological process or target. Given that tigemonam's primary target is the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis, it can be utilized as a specific tool to investigate this fundamental process. ontosight.aiyoutube.com By using radiolabeled or fluorescently tagged versions of tigemonam, researchers can study the localization, expression levels, and functional roles of different PBPs in various bacterial species. This can provide valuable insights into the mechanisms of cell division, morphogenesis, and the development of resistance. Furthermore, comparing the PBP binding profile of tigemonam to other beta-lactams can help in understanding the structure-activity relationships that govern the affinity and selectivity of these antibiotics for their targets.

Future Research Trajectories for Monobactam Class Development

The experience with tigemonam and other monobactams, such as aztreonam (B1666516), informs the future direction of this antibiotic class. ncats.iodrugfuture.com A key area of focus is the design of new monobactam derivatives with enhanced properties. numberanalytics.com This includes modifications to the core structure to improve stability against a wider range of beta-lactamases, particularly metallo-beta-lactamases (MBLs), which are a significant clinical threat. numberanalytics.comfrontiersin.org

Another important trajectory is the development of monobactam-based combination agents where the monobactam itself is paired with a novel beta-lactamase inhibitor. nih.gov This approach has already shown promise with other beta-lactam classes and is a logical step for expanding the utility of monobactams against highly resistant Gram-negative pathogens. numberanalytics.commdpi.com Research is also focusing on creating dual-action compounds, where a single molecule has both PBP inhibitory activity and the ability to inhibit beta-lactamases. nih.gov These innovative strategies are crucial for keeping pace with the evolution of bacterial resistance and ensuring that the monobactam class remains a valuable part of the antimicrobial arsenal. numberanalytics.comresearchgate.net

Q & A

Q. How can researchers design studies to explore this compound’s synergism with other β-lactam antibiotics?

  • Methodological Answer: Checkerboard assays or time-kill curve analyses should quantify synergistic effects (FIC index ≤0.5). Mechanistic synergy requires orthogonal methods, such as fluorescent probe competition assays or transcriptomic profiling under combination therapy. Dose-reduction indices (DRIs) should inform clinical relevance .

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